Cas no 36293-01-3 (2-chloro-N-(1S)-1-phenylethylacetamide)

2-chloro-N-(1S)-1-phenylethylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide,2-chloro-N-[(1S)-1-phenylethyl]-

- 2-chloro-N-[(1S)-1-phenylethyl]acetamide

- 2-Chloro-N-[(S)-methylbenzyl]ethanamide

- Acetamide,2-chloro-N-(1-phenylethyl)-, (S)-

- N-[(S)-1-Phenylethyl]chloroacetamide

- SCHEMBL2938094

- 36293-01-3

- EN300-26283713

- CBDivE_001371

- DTXSID70365234

- 2-chloro-n-((1S)-1-phenylethyl)acetamide

- (S)-2-Chloro-N-(1-phenylethyl)acetamide

- Z1562138590

- AKOS003239121

- AKOS017391732

- 2-chloro-N-(1S)-1-phenylethylacetamide

-

- MDL: MFCD09755968

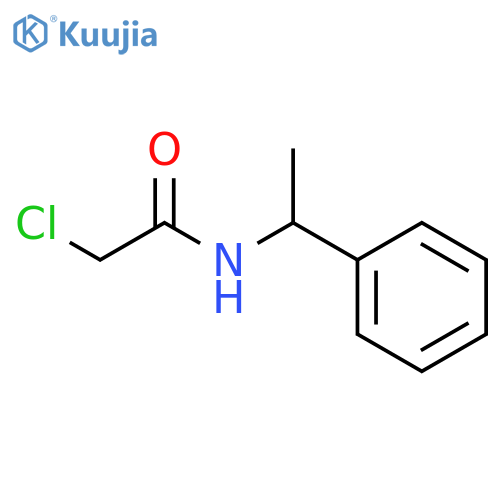

- インチ: InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m0/s1

- InChIKey: NCGMICUPYDDHPQ-QMMMGPOBSA-N

- ほほえんだ: C[C@H](NC(CCl)=O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 197.06086

- どういたいしつりょう: 197.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 29.1

2-chloro-N-(1S)-1-phenylethylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26283713-1.0g |

2-chloro-N-[(1S)-1-phenylethyl]acetamide |

36293-01-3 | 95% | 1.0g |

$85.0 | 2024-06-18 | |

| Enamine | EN300-26283713-0.25g |

2-chloro-N-[(1S)-1-phenylethyl]acetamide |

36293-01-3 | 95% | 0.25g |

$39.0 | 2024-06-18 | |

| Enamine | EN300-26283713-5.0g |

2-chloro-N-[(1S)-1-phenylethyl]acetamide |

36293-01-3 | 95% | 5.0g |

$290.0 | 2024-06-18 | |

| Enamine | EN300-26283713-10.0g |

2-chloro-N-[(1S)-1-phenylethyl]acetamide |

36293-01-3 | 95% | 10.0g |

$488.0 | 2024-06-18 | |

| Enamine | EN300-26283713-0.5g |

2-chloro-N-[(1S)-1-phenylethyl]acetamide |

36293-01-3 | 95% | 0.5g |

$63.0 | 2024-06-18 | |

| Aaron | AR007AW4-500mg |

Acetamide,2-chloro-N-[(1S)-1-phenylethyl]- |

36293-01-3 | 95% | 500mg |

$112.00 | 2025-02-14 | |

| Aaron | AR007AW4-2.5g |

Acetamide,2-chloro-N-[(1S)-1-phenylethyl]- |

36293-01-3 | 95% | 2.5g |

$258.00 | 2025-02-14 | |

| 1PlusChem | 1P007ANS-50mg |

Acetamide,2-chloro-N-[(1S)-1-phenylethyl]- |

36293-01-3 | 95% | 50mg |

$87.00 | 2024-05-04 | |

| 1PlusChem | 1P007ANS-1g |

Acetamide,2-chloro-N-[(1S)-1-phenylethyl]- |

36293-01-3 | 95% | 1g |

$162.00 | 2024-05-04 | |

| 1PlusChem | 1P007ANS-2.5g |

Acetamide,2-chloro-N-[(1S)-1-phenylethyl]- |

36293-01-3 | 95% | 2.5g |

$263.00 | 2024-05-04 |

2-chloro-N-(1S)-1-phenylethylacetamide 関連文献

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

2-chloro-N-(1S)-1-phenylethylacetamideに関する追加情報

Compound CAS No. 36293-01-3: 2-Chloro-N-(1S)-1-phenylethylacetamide

Compound CAS No. 36293-01-3, also known as 2-chloro-N-(1S)-1-phenylethylacetamide, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and chemical synthesis. This compound has garnered attention due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in drug discovery and development, particularly in the design of bioactive molecules with tailored pharmacokinetic profiles.

The molecular structure of 2-chloro-N-(1S)-1-phenylethylacetamide consists of a chlorinated acetamide group attached to a chiral phenethylamine moiety. The presence of the chlorine atom at the second position of the acetamide group introduces electronic effects that can influence the compound's reactivity and interactions with biological systems. The (1S) configuration of the phenethylamine group adds stereochemical complexity, which is crucial for its potential enantioselective interactions in biological environments.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of compound CAS No. 36293-01-3. Researchers have explored various routes, including asymmetric catalysis and enantioselective synthesis, to optimize the production process while maintaining high enantiomeric excess. These developments have significantly enhanced the feasibility of incorporating this compound into large-scale pharmaceutical applications.

From a pharmacological perspective, 2-chloro-N-(1S)-1-phenylethylacetamide has demonstrated promising bioactivity in preclinical studies. Its ability to modulate specific biological targets, such as enzyme activity or receptor binding, has made it a valuable tool in drug discovery programs targeting various therapeutic areas. For instance, recent research has explored its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases.

The stereochemistry of the compound plays a pivotal role in its biological activity. The (1S) configuration ensures selective binding to specific receptors or enzymes, which is critical for achieving desired therapeutic effects while minimizing off-target interactions. This aspect has been thoroughly investigated in recent studies, emphasizing the importance of chirality in drug design.

In terms of applications, compound CAS No. 36293-01-3 is widely used as an intermediate in the synthesis of more complex bioactive molecules. Its versatility allows chemists to modify other functional groups while retaining its core structural features, making it a valuable building block in medicinal chemistry.

Moreover, recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 2-chloro-N-(1S)-1-phenylethylacetamide. Molecular docking studies and quantum mechanical calculations have revealed detailed information about its binding modes and energy profiles, further enhancing our understanding of its biological activity.

In conclusion, compound CAS No. 36293-01-3 stands as a testament to the ongoing progress in chemical synthesis and drug discovery. Its unique structural features, combined with cutting-edge research findings, position it as a key player in the development of innovative therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to advancements in medicinal chemistry and related fields.

36293-01-3 (2-chloro-N-(1S)-1-phenylethylacetamide) 関連製品

- 36255-23-9(Benzenamine, 2,4,6-tribromo-3-methoxy-)

- 20933-67-9(2-Thioxothiazolidine-4-carboxylic Acid)

- 2137057-51-1(4-{3-[(1S)-1-hydroxyethyl]azetidin-1-yl}benzaldehyde)

- 2171601-94-6(5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane)

- 823829-46-5(4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine)

- 1376181-40-6(6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide)

- 2059940-62-2(6-bromo-4,7-dichloro-3-methylquinolin-8-amine)

- 1379262-12-0(Ethyl 5-Amino-6-fluoronicotinate)

- 1805979-91-2(2-(Chloromethyl)-3-cyano-5-(difluoromethyl)pyridine-6-methanol)

- 2228221-57-4(4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid)